

Replicating published findings on N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide

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Compound of Interest

Compound Name: *N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide*

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Replicating Published Findings on a Novel Cannabinoid Ligand: A Comparative Guide

An in-depth analysis of the synthesis and pharmacological properties of **N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide**, a potent cannabinoid receptor ligand, is presented below. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its biological activity, experimental protocols, and signaling pathways based on published literature.

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, also referred to in scientific literature as CB-25, has been identified as a high-affinity ligand for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). Its unique chemical structure, combining features of both rigid plant-derived cannabinoids and flexible endogenous cannabinoids, has led to its investigation as a potential therapeutic agent.

Comparative Quantitative Data

The following tables summarize the in vitro binding affinity and functional activity of **N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide** at cannabinoid receptors, as reported in key studies.

Table 1: Cannabinoid Receptor Binding Affinity

Compound	Receptor	Ki (nM)	Reference Compound	Ki (nM)
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (CB-25)	CB1	5.2	Anandamide (AEA)	-
CB2	13	WIN 55-212	-	

Data sourced from Brizzi, A., et al. (2005).

Table 2: In Vitro Functional Activity

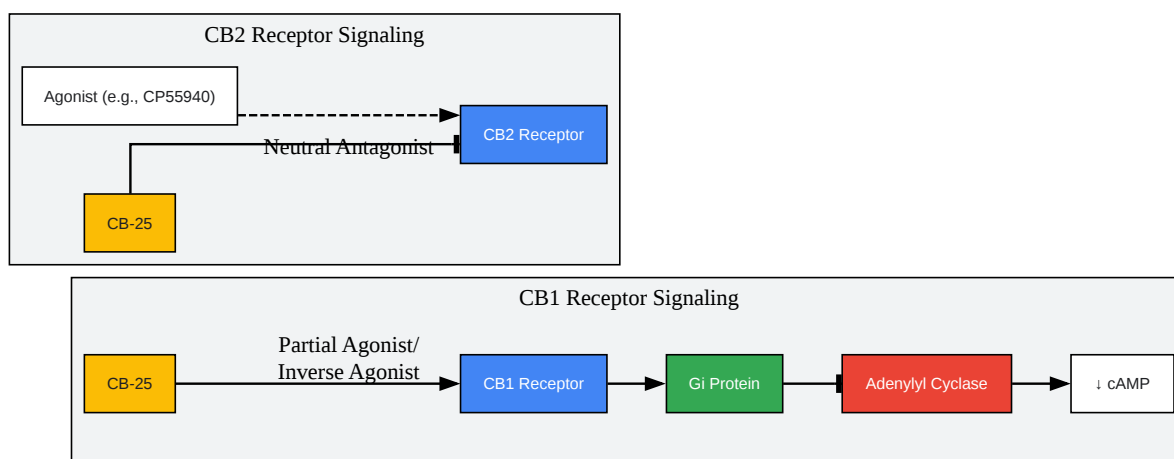
Assay	Cell Line / Tissue	Receptor	Activity	EC50 (nM)	Maximum Effect
cAMP Accumulation	N18TG2 cells	CB1	Inverse Agonist/Partial Agonist	~20	-
[35S]GTPγS Binding	Mouse Brain Membranes	CB1	Partial Agonist	11	~16% stimulation
[35S]GTPγS Binding	hCB2-CHO cell membranes	CB2	Neutral Antagonist	-	No activity, antagonized CP55940 effect

Data sourced from Cascio, M.G., et al. (2006).[\[1\]](#)[\[2\]](#)

Signaling Pathways and Mechanism of Action

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide exerts its effects primarily through interaction with the CB1 and CB2 receptors, which are G-protein coupled receptors

(GPCRs). At the CB1 receptor, it has been shown to act as a partial agonist/inverse agonist.[1] [2] This dual activity suggests that its functional effect may depend on the specific cellular environment and the basal activity of the receptor. As a partial agonist, it can weakly activate the receptor, while as an inverse agonist, it can reduce the constitutive activity of the receptor. This modulation of the CB1 receptor leads to downstream effects on adenylyl cyclase and ion channels. At the CB2 receptor, it behaves as a neutral antagonist, binding to the receptor without initiating a signaling cascade but preventing agonists from binding and activating the receptor.[1][2]



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CB-25 Signaling Pathways

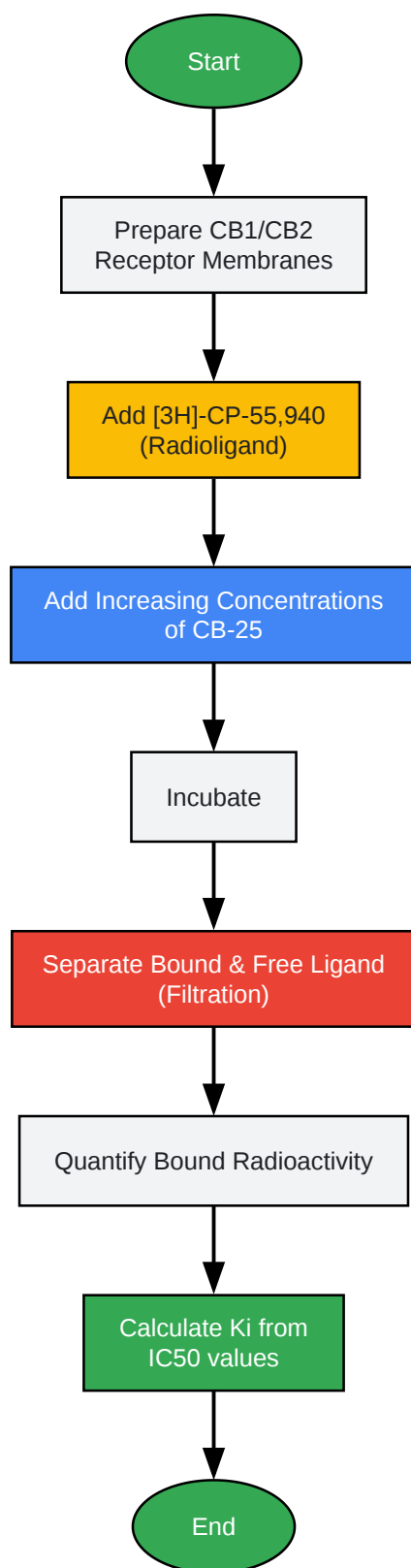
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the published findings on **N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide**.

Cannabinoid Receptor Binding Assays

The affinity of the compound for CB1 and CB2 receptors was determined using radioligand binding assays.

- Receptor Source: Membranes from HEK cells transfected with either the human CB1 or human CB2 receptor.
- Radioligand: [3H]-CP-55,940, a high-affinity cannabinoid receptor agonist.
- Procedure:
 - Cell membranes were incubated with a fixed concentration of the radioligand.
 - Increasing concentrations of the test compound (**N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide**) were added to displace the radioligand.
 - After incubation, the bound and free radioligand were separated by filtration.
 - The amount of bound radioactivity was quantified using liquid scintillation counting.
 - The K_i values were calculated from the IC_{50} values obtained from the displacement curves.



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Radioligand Binding Assay Workflow

cAMP Functional Assay

The effect of the compound on adenylyl cyclase activity was assessed using a cyclic AMP (cAMP) functional assay.^[1]

- Cell Line: N18TG2 neuroblastoma cells, which endogenously express the CB1 receptor.
- Procedure:
 - Cells were incubated with the test compound.
 - Adenylyl cyclase was stimulated with forskolin.
 - The intracellular levels of cAMP were measured.
 - The ability of the compound to modulate forskolin-stimulated cAMP levels was determined to classify it as an agonist, antagonist, or inverse agonist.

[35S]GTPyS Binding Assay

The functional activity of the compound at G-protein coupled receptors was further evaluated using a [35S]GTPyS binding assay.^{[1][2]}

- Tissue/Cell Source: Mouse brain membranes (for CB1) and membranes from CHO cells stably expressing the human CB2 receptor (hCB2-CHO).
- Radioligand: [35S]GTPyS, a non-hydrolyzable analog of GTP that binds to activated G-proteins.
- Procedure:
 - Membranes were incubated with the test compound in the presence of GDP.
 - [35S]GTPyS was added to the reaction.
 - Receptor activation by an agonist promotes the exchange of GDP for [35S]GTPyS on the G α subunit.
 - The amount of bound [35S]GTPyS was measured by scintillation counting.

- For antagonist activity, the assay was performed in the presence of a known agonist (e.g., CP55940) to determine if the test compound could inhibit agonist-stimulated [35S]GTPyS binding.

This guide provides a consolidated overview of the publicly available research on **N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide**, offering a foundation for further investigation and comparison with other cannabinoid receptor ligands.

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References

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